molecular formula C6H12 B018539 Methylcyclopentane CAS No. 96-37-7

Methylcyclopentane

Cat. No.: B018539
CAS No.: 96-37-7
M. Wt: 84.16 g/mol
InChI Key: GDOPTJXRTPNYNR-UHFFFAOYSA-N
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Description

Methylcyclopentane is an organic compound with the chemical formula CH₃C₅H₉. It is a colorless, flammable liquid with a faint odor. This compound is a component of the naphthene fraction of petroleum and is typically obtained as a mixture with cyclohexane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylcyclopentane can be synthesized through the hydrogenation of methylcyclopentadiene. The process involves the following steps :

    Depolymerization: The raw material, rich in dimethyl cyclopentadiene, undergoes depolymerization rectification to obtain methylcyclopentadiene.

    Hydrogenation: The methylcyclopentadiene is then subjected to a hydrogenation reaction in the presence of a catalyst to produce this compound.

Industrial Production Methods: In industrial settings, this compound is often obtained as a byproduct during the preparation of ethylene by petroleum cracking . The process involves:

    Vacuum Rectification: Separation of raw materials to obtain a fraction rich in dimethyl cyclopentadiene.

    Depolymerization Rectification: Further separation to obtain high-purity methylcyclopentadiene.

    Hydrogenation: Conversion of methylcyclopentadiene to this compound using a catalyst.

Chemical Reactions Analysis

Types of Reactions: Methylcyclopentane undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxygenated products.

    Reduction: It can be reduced to form simpler hydrocarbons.

    Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Cyclopentanone, cyclopentanol.

    Reduction: Cyclopentane.

    Substitution: Halogenated methylcyclopentanes.

Scientific Research Applications

Chemical Properties and Characteristics

  • Chemical Formula : C6_6H12_{12}
  • Molar Mass : 84.16 g/mol
  • Boiling Point : 72 °C
  • Density : 0.74 g/cm³ at 20 °C
  • Flash Point : 5 °C

These properties make methylcyclopentane a suitable candidate for various applications, particularly in the fields of organic chemistry and fuel technology.

Kinetic Studies

This compound has been extensively studied for its oxidation kinetics. A study conducted in a jet-stirred reactor investigated the oxidation of this compound at temperatures ranging from 900 to 1250 K. The research aimed to develop a detailed kinetic mechanism involving 590 species and 3469 reactions, providing insights into the oxidation pathways and ignition delays of MCP compared to cyclopentane .

Catalytic Reactions

This compound serves as a substrate in catalytic reactions, particularly in the conversion to benzene through dehydroisomerization processes using platinum catalysts. This reaction is significant in petrochemical industries for producing aromatic compounds . Additionally, studies have shown that MCP can be utilized in ring-opening reactions over metal catalysts like Pt, Rh, Ir, and Pd, which are crucial for synthesizing various organic compounds .

Fuel Component

This compound is recognized for its high research octane number (RON) of 103 and motor octane number (MON) of 95, making it a valuable additive in gasoline formulations. Its presence in gasoline enhances fuel performance by improving combustion efficiency and reducing knocking . As of the early 1990s, it was found in small amounts in American and European gasoline blends.

Alternative Fuels Research

Research into alternative fuels has identified this compound as a potential candidate due to its favorable combustion characteristics and lower environmental impact compared to conventional fuels. Studies have explored its use in hydrogenation processes, aiming to produce cleaner-burning fuels .

Pharmaceutical Applications

Although not as widely recognized in pharmaceuticals, this compound derivatives have been evaluated for their potential therapeutic properties. For instance, studies on plant extracts containing this compound have highlighted its role in enhancing the bioavailability of certain compounds due to its solubility characteristics .

Material Science

This compound is also used in material science for synthesizing polymers and other advanced materials. Its unique structure allows it to participate in various polymerization reactions, contributing to the development of new materials with specific properties tailored for industrial applications.

Mechanism of Action

The primary mechanism of action for methylcyclopentane involves its conversion to benzene through a dehydroisomerization reaction. This process is catalyzed by platinum (Pt) and involves the removal of hydrogen atoms from this compound, resulting in the formation of benzene . The molecular targets and pathways involved in this reaction include the activation of C-H bonds and the rearrangement of carbon atoms to form the aromatic benzene ring.

Comparison with Similar Compounds

    Cyclopentane (C₅H₁₀): Similar in structure but lacks the methyl group.

    Cyclohexane (C₆H₁₂): Contains an additional carbon atom in the ring.

    Methylcyclohexane (C₇H₁₄): Similar to methylcyclopentane but with a six-membered ring.

Uniqueness of this compound: this compound is unique due to its five-membered ring structure with a methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to undergo dehydroisomerization to form benzene is a notable characteristic that distinguishes it from other cycloalkanes .

Biological Activity

Methylcyclopentane (MCP) is a cyclic hydrocarbon with the chemical formula C6H12C_6H_{12}. While it is primarily recognized for its industrial applications, recent research has begun to explore its biological activity, particularly in relation to its derivatives. This article compiles findings from various studies to provide a comprehensive overview of the biological activities associated with this compound and its derivatives.

Chemical Structure and Properties

This compound consists of a cyclopentane ring with a methyl group attached, contributing to its unique chemical properties. Its structure allows for various functional modifications, which can influence biological interactions.

Antibacterial Activity

One notable area of research involves the antibacterial properties of derivatives of this compound, specifically 3-methylcyclopentanones. A study published in the Journal of the Japanese Oil Chemists' Society examined the antibacterial activity of these compounds against bacteria such as Bacillus subtilis and Escherichia coli. The study found that the minimum inhibitory concentration (MIC) values were closely correlated with the compounds' electronic properties, such as absolute electronegativity and stabilization energy during binding with amino acids. The results indicated that certain structural features enhance antibacterial efficacy:

CompoundMIC (µg/mL)Correlation Coefficient
3-Methyl-2-cyclopentenone32-0.90
2,3-Epoxy-3-methylcyclopentanone64-0.97

These findings suggest that modifications to the this compound structure can significantly impact its biological activity, particularly in terms of antibacterial properties .

Biosynthesis and Biological Role

Research has also explored the biosynthesis of this compound monoterpenoids, indicating their role in plant metabolism. A study in the Journal of Biological Chemistry described how young plants exhibit complete randomization between carbon atoms during biosynthesis, while older plants show limited randomization. This suggests that this compound derivatives may play a role in plant defense mechanisms or ecological interactions .

Toxicological Aspects

While exploring biological activity, it is essential to consider potential toxicological effects. This compound has been assessed for its environmental impact and toxicological profile. Research indicates that exposure levels can lead to various health effects, though specific studies on its carcinogenic potential remain limited .

Case Studies on Environmental Impact

A study on environmental contaminants highlighted that this compound levels decreased significantly in contaminated environments, indicating its persistence and potential bioaccumulation issues. This raises concerns about its long-term ecological effects and necessitates further research into its biological impact on wildlife and human health .

Properties

IUPAC Name

methylcyclopentane
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InChI

InChI=1S/C6H12/c1-6-4-2-3-5-6/h6H,2-5H2,1H3
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InChI Key

GDOPTJXRTPNYNR-UHFFFAOYSA-N
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Canonical SMILES

CC1CCCC1
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID3025590
Record name Methylcyclopentane
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Molecular Weight

84.16 g/mol
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Physical Description

Methylcyclopentane appears as a colorless liquid. Insoluble in water and less dense than water. Flash point near 20 °F. Very dangerous fire risk. Vapors may be narcotic and irritating. Used to make other chemicals., Liquid, Colorless liquid with a sweet gasoline-like odor; [CHEMINFO]
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Boiling Point

161.2 °F at 760 mmHg (NTP, 1992), 71.8 °C @ 760 MM HG
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Flash Point

-11 °F (NTP, 1992), Less than 20 °F (less than -7 °C) (Closed Cup)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insoluble in water, miscible in ethanol, ether, and acetone., water solubility = 42 mg/l @ 25 °C
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Density

0.749 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7486 @ 20 °C/4 °C
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Vapor Density

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.9 (AIR= 1)
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Vapor Pressure

100 mmHg at 64.2 °F ; 200 mmHg at 93.2 °F (NTP, 1992), 138.0 [mmHg], vapor pressure = 138 mm Hg at 25 °C
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Color/Form

COLORLESS LIQUID

CAS No.

96-37-7
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Melting Point

-224.3 °F (NTP, 1992), -142.5 °C, -139.8 °C
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Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Methylcyclopentane

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